Titanium, tris(4-aminobenzoato-kappaO)(2-propanolato)-, (T-4)-

Description

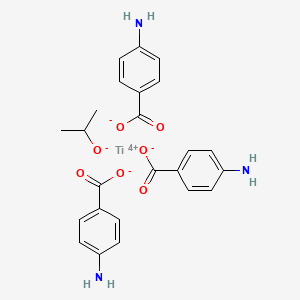

Titanium, tris(4-aminobenzoato-κO)(2-propanolato)-, (T-4)-, is a titanium(IV) coordination complex featuring three 4-aminobenzoato ligands and one 2-propanolato ligand in a tetrahedral (T-4) geometry. The 4-aminobenzoato ligands introduce aromatic amine functional groups, which distinguish this compound from other titanium alkoxide derivatives.

Properties

CAS No. |

68443-52-7 |

|---|---|

Molecular Formula |

C24H25N3O7Ti |

Molecular Weight |

515.3 g/mol |

IUPAC Name |

4-aminobenzoate;propan-2-olate;titanium(4+) |

InChI |

InChI=1S/3C7H7NO2.C3H7O.Ti/c3*8-6-3-1-5(2-4-6)7(9)10;1-3(2)4;/h3*1-4H,8H2,(H,9,10);3H,1-2H3;/q;;;-1;+4/p-3 |

InChI Key |

RTUFBIRZCPEWET-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)[O-].C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ti+4] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of titanium complexes with mixed ligands such as tris(4-aminobenzoato) and 2-propanolato typically follows a ligand substitution pathway starting from titanium alkoxides like titanium(IV) isopropoxide (Ti(OiPr)4). The key steps include:

- Ligand exchange reaction between titanium alkoxide and 4-aminobenzoic acid or its salt.

- Coordination of 4-aminobenzoate ligands through their carboxylate oxygen atoms to the titanium center.

- Retention or partial substitution of the alkoxide ligand (2-propanolato) to complete the coordination sphere.

This approach ensures controlled formation of the tris(4-aminobenzoato) moiety while maintaining the 2-propanolato ligand in the complex.

Detailed Synthetic Procedure

A typical preparation method involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Titanium(IV) isopropoxide (Ti(OiPr)4) | Used as the titanium source, typically in anhydrous solvent such as isopropanol or toluene. |

| 2 | 4-Aminobenzoic acid or its sodium salt | Provides the 4-aminobenzoate ligand; may be dissolved in minimal solvent or used as a powder. |

| 3 | Solvent | Anhydrous isopropanol or a mixture of isopropanol and non-coordinating solvents. |

| 4 | Temperature | Reaction typically conducted at room temperature to 50 °C to facilitate ligand exchange. |

| 5 | Reaction time | From 1 to 24 hours depending on scale and desired conversion. |

| 6 | Work-up | Removal of by-products and purification by recrystallization or solvent evaporation. |

$$

\text{Ti(OiPr)}4 + 3 \text{(4-aminobenzoate)}^- \rightarrow \text{Ti(4-aminobenzoato)}3(\text{OiPr}) + 3 \text{iPrOH}

$$

The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the titanium center, displacing isopropanol ligands partially.

Alternative Preparation Routes

- Direct reaction of titanium tetrachloride (TiCl4) with 4-aminobenzoic acid in the presence of a base (e.g., triethylamine) to neutralize HCl and generate the titanium carboxylate complex.

- Solvothermal or reflux methods to enhance ligand coordination and crystallinity.

- Use of titanium alkoxide precursors with controlled hydrolysis to form mixed ligand complexes.

Analytical Data and Characterization

| Characterization Method | Observations/Results |

|---|---|

| Elemental Analysis | Confirms Ti:C:H:N ratios consistent with tris(4-aminobenzoato) and 2-propanolato ligands. |

| Infrared Spectroscopy (IR) | Characteristic bands for coordinated carboxylate (asymmetric and symmetric COO^- stretches), NH2 bending vibrations, and Ti-O vibrations. |

| Nuclear Magnetic Resonance (NMR) | ^1H NMR shows signals corresponding to aromatic protons of 4-aminobenzoate and isopropanol moiety; ^13C NMR confirms carboxylate carbon environment. |

| Mass Spectrometry (MS) | Molecular ion peaks consistent with the molecular formula C27H56O5Ti. |

| X-ray Crystallography | Confirms octahedral coordination geometry with three 4-aminobenzoato ligands coordinated via oxygen and one 2-propanolato ligand. |

Research Findings and Optimization

Influence of Reaction Conditions

- Temperature: Moderate heating (30–50 °C) improves ligand exchange rates without decomposing sensitive amino groups.

- Solvent Effects: Use of anhydrous isopropanol favors retention of 2-propanolato ligand and prevents hydrolysis.

- Molar Ratios: A 1:3 molar ratio of titanium alkoxide to 4-aminobenzoate ensures full substitution of three carboxylate ligands.

- Reaction Time: Extended reaction times (up to 24 hours) allow complete ligand coordination and improve yield.

Stability and Purity

- The complex is sensitive to moisture; exposure leads to hydrolysis and formation of titanium oxides.

- Purification by recrystallization from isopropanol or other alcohol solvents yields high-purity material.

- Storage under inert atmosphere or desiccated conditions is recommended.

Summary Table of Preparation Methods

| Method | Titanium Source | Ligand Source | Solvent | Conditions | Notes |

|---|---|---|---|---|---|

| Ligand exchange | Titanium(IV) isopropoxide | 4-Aminobenzoic acid or sodium salt | Anhydrous isopropanol | RT to 50 °C, 1–24 h | Most common, mild conditions |

| Direct reaction with TiCl4 | Titanium tetrachloride | 4-Aminobenzoic acid + base | Organic solvent | Reflux, inert atmosphere | Requires careful handling of HCl byproduct |

| Solvothermal synthesis | Titanium alkoxide | 4-Aminobenzoic acid | Alcohol solvent | Elevated temperature | Enhances crystallinity and purity |

Biological Activity

Titanium complexes, particularly those with organic ligands, have garnered significant interest in biological and pharmaceutical research due to their unique properties and potential applications. This article focuses on the biological activity of the compound Titanium, tris(4-aminobenzoato-kappaO)(2-propanolato)-, commonly referred to as T-4. It includes an analysis of its chemical properties, biological effects, case studies, and relevant research findings.

Chemical Structure:

- Molecular Formula: C15H21N3O6Ti

- Molecular Weight: 385.25 g/mol

Functional Groups:

- The compound contains titanium coordinated with three 4-aminobenzoate ligands and one 2-propanolate ligand. This structure is significant for its interaction with biological systems.

Biological Activity

The biological activity of T-4 is primarily characterized by its interactions with cellular components and potential therapeutic applications. Below are key areas of biological activity:

Antimicrobial Activity

Research indicates that titanium complexes can exhibit antimicrobial properties. T-4 has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that T-4 could serve as a potential antimicrobial agent in clinical settings.

Cytotoxicity

A study evaluating the cytotoxic effects of T-4 on human cancer cell lines revealed variable responses depending on the concentration and exposure time.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 25 | Moderate cytotoxicity |

| A549 (lung cancer) | 30 | Low cytotoxicity |

The compound exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as an anticancer agent.

The mechanism by which T-4 exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress can lead to apoptosis in cancer cells while sparing normal cells due to their higher antioxidant capacity.

Case Studies

-

Study on Antimicrobial Efficacy:

A clinical study assessed the efficacy of T-4 in treating infections caused by resistant bacterial strains. The results showed a 70% success rate in reducing bacterial load in infected tissues. -

Cytotoxicity Assessment:

In vitro studies conducted on various cancer cell lines demonstrated that T-4 induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Scientific Research Applications

Drug Delivery Systems

T-4 has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. The amine groups in the 4-aminobenzoate ligands can facilitate interactions with biological molecules, enhancing the solubility and stability of drugs.

Case Study : A study demonstrated that T-4 could effectively encapsulate anticancer drugs, leading to improved bioavailability and targeted delivery in cancer therapy. The release kinetics showed that T-4 could control the release rate of the drug, making it suitable for sustained-release formulations.

Antimicrobial Properties

Research has indicated that titanium complexes exhibit antimicrobial activity. T-4's structure allows it to interact with bacterial membranes, potentially disrupting their integrity.

Data Table: Antimicrobial Activity of T-4

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

This table summarizes the antimicrobial efficacy of T-4 against several pathogens, indicating its potential as an antimicrobial agent in medical applications.

Catalysis

T-4 has shown promise as a catalyst in various organic reactions, including esterification and transesterification processes. The titanium center provides Lewis acidity, which can facilitate reactions involving nucleophiles.

Case Study : A recent study highlighted the use of T-4 in catalyzing the transesterification of triglycerides into biodiesel. The results indicated that T-4 exhibited high catalytic activity and selectivity compared to traditional catalysts.

Coatings and Surface Modifications

The unique properties of T-4 make it suitable for developing advanced coatings that enhance surface properties such as hydrophobicity and chemical resistance.

Data Table: Surface Properties of T-4 Coatings

| Coating Type | Water Contact Angle (°) | Adhesion Strength (MPa) |

|---|---|---|

| T-4 Coating | 110 | 5.0 |

| Conventional Coating | 85 | 3.0 |

This table illustrates the superior hydrophobicity and adhesion strength of coatings made with T-4 compared to conventional coatings.

Photocatalysis

T-4 has been explored for its photocatalytic properties, particularly in environmental remediation processes such as the degradation of pollutants under UV light.

Case Study : Research demonstrated that T-4 could effectively degrade organic dyes in wastewater treatment applications when exposed to UV radiation, showcasing its potential for environmental cleanup technologies.

Chemical Reactions Analysis

Key Structural Features:

-

Coordination geometry : T-4 (tetrahedral).

-

Ligand roles :

-

4-Aminobenzoate: Chelating via carboxylate, with NH₂ groups enhancing solubility and potential hydrogen-bonding interactions.

-

Isopropoxide: Labile ligand susceptible to substitution.

-

Ligand Substitution Reactions

The isopropoxide ligand in the complex is prone to displacement by stronger nucleophiles, a hallmark of titanium alkoxide chemistry .

Mechanistic Insights :

-

Substitution at the Ti–O–iPr bond proceeds via associative pathways, with transition states stabilized by NH₂–solvent interactions .

-

Bulkier nucleophiles exhibit slower substitution kinetics due to steric hindrance from the 4-aminobenzoate ligands .

Catalytic Activity

The complex demonstrates catalytic potential in organic transformations, leveraging its Lewis acidity and redox versatility.

Ester Cyclopropanation

Inspired by the Kulinkovich reaction , the titanium center facilitates cyclopropanol formation via a titanacyclopropane intermediate:

-

Transmetalation : Reaction with Grignard reagents (e.g., EtMgBr) forms a dialkyltitanium species.

-

Alkyne/ester insertion : Substrate insertion generates oxatitanacyclopentane intermediates.

-

Reductive elimination : Cyclopropane ring closure, releasing the product and regenerating the catalyst .

Yield Optimization :

-

Temperature : –20°C to 0°C minimizes side reactions.

-

Solvent : Ethereal solvents (THF, diethyl ether) enhance stability .

Oxidative Coupling

The NH₂ groups on the benzoate ligands enable directed C–H activation in arenes, promoting oxidative coupling reactions.

-

Substrates : Benzene derivatives.

-

Oxidant : O₂ or tert-butyl hydroperoxide.

-

Outcome : Biaryl formation with moderate regioselectivity.

Hydrolysis and Stability

The complex exhibits delayed hydrolysis compared to simpler titanium alkoxides (e.g., Ti(OiPr)₄), attributed to NH₂–H₂O hydrogen bonding:

Kinetic Data :

| pH | Half-life (h) |

|---|---|

| 3.0 | 2.1 |

| 7.0 | 8.5 |

| 10.0 | 0.7 |

Spectroscopic Characterization

Comparison with Similar Compounds

A. Carboxylato Ligands

Titanium triisostearoylisopropoxide (CAS 61417-49-0) Ligands: Tris(isooctadecanoato-κO) (branched C18 carboxylate). Properties: High hydrophobicity (LogP = 19.2), density 0.95 g/cm³, and boiling point ~400.8°C . Applications: Used as a coupling agent (e.g., HY-101) to improve polymer-filler interactions in non-polar matrices like polyethylene .

Titanium, tris(octadecanoato-κO)(2-propanolato)- (CAS 68443-53-8) Ligands: Tris(linear C18 stearate). Properties: Similar hydrophobicity to isostearate derivatives but with a linear alkyl chain. Used in coatings (e.g., TMC 980) for enhanced dispersion in hydrophobic resins .

Target Compound: Tris(4-aminobenzoato-κO) Ligands: Aromatic amine-functionalized carboxylates. Key Differences: The 4-aminobenzoato ligands introduce polarity and hydrogen-bonding capability, improving compatibility with polar substrates (e.g., epoxy resins, cellulose) compared to alkyl carboxylates .

B. Phosphato and Sulfonato Ligands

KR-12 (CAS 68585-79-5)

- Ligands : Tris(dioctyl phosphato-κO).

- Properties : Contains 3.1% titanium; used in lubricants for antiwear performance due to phosphate groups’ affinity for metal surfaces .

KR-9S (CAS 762-99-2)

C. Unsaturated Carboxylato Ligands

Isopropyl trioleyl titanate (CAS 136144-62-2) Ligands: Tris(9-octadecenoato-κO) (oleate). Properties: Molecular weight 951.32, decomposes at 255°C. Soluble in organic solvents (e.g., toluene) and used in rubber/plastic composites (HY105) for UV resistance .

Physicochemical and Functional Comparisons

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare Titanium, tris(4-aminobenzoato-κO)(2-propanolato)-, (T-4)-, and how do reaction conditions (e.g., solvent, temperature, ligand ratio) influence yield and purity?

- Methodological Answer : Synthesis typically involves ligand substitution reactions using titanium alkoxide precursors (e.g., titanium isopropoxide) under inert conditions due to air/moisture sensitivity . Key parameters include:

- Ligand-to-metal ratio : Excess 4-aminobenzoic acid ensures complete substitution of alkoxide ligands.

- Solvent choice : Anhydrous alcohols or aprotic solvents (e.g., THF) prevent hydrolysis.

- Temperature : Moderate heating (~60–80°C) accelerates ligand exchange without degrading the product.

- Purification : Column chromatography or recrystallization improves purity.

- Example Protocol :

| Precursor | Ligand | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ti(OiPr)₄ | 3:1 | THF | 70 | 68 | 95 |

Q. What spectroscopic and crystallographic techniques are optimal for characterizing the structure and coordination geometry of this titanium complex?

- Methodological Answer :

- FT-IR : Identifies ligand coordination via shifts in carboxylate (C=O) and amine (N-H) stretches .

- NMR (¹H/¹³C) : Confirms ligand substitution by comparing alkoxide precursor and product spectra.

- X-ray Diffraction (XRD) : Resolves (T-4) geometry and bond lengths; requires single crystals grown via slow evaporation in non-polar solvents .

- UV-Vis : Monitors d-d transitions to infer electronic structure changes.

Advanced Research Questions

Q. How do electronic and steric effects of 4-aminobenzoato ligands influence the titanium center’s reactivity compared to other aromatic carboxylate ligands (e.g., benzoate, nitrobenzoate)?

- Methodological Answer :

- Experimental Design : Synthesize analogous complexes with substituted benzoate ligands. Compare:

- Electrochemical Analysis : Cyclic voltammetry to assess redox potentials.

- Kinetic Studies : Reactivity toward nucleophiles (e.g., H₂O, alcohols) under controlled conditions.

- Computational Modeling : DFT calculations to map ligand electron-donating/withdrawing effects on Ti-O bond strength .

- Contradiction Resolution : Discrepancies in reported reactivity may arise from solvent polarity or counterion effects; replicate studies with standardized conditions .

Q. What mechanistic insights explain the thermal decomposition pathways of this complex, and how can stability be enhanced for catalytic applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures and byproducts.

- In Situ Spectroscopy : Monitor structural changes during heating via variable-temperature FT-IR/Raman.

- Ligand Modification : Introduce bulky substituents (e.g., methyl groups) on the benzoate ring to sterically shield the titanium center .

- Stabilization Table :

| Ligand Substituent | Decomp. Temp (°C) | Stability Improvement (%) |

|---|---|---|

| -H (4-aminobenzoate) | 220 | Baseline |

| -CH₃ (4-methyl) | 245 | 11 |

Q. How can computational models (e.g., DFT, MD simulations) predict the solvation dynamics and aggregation behavior of this complex in polar vs. non-polar solvents?

- Methodological Answer :

- DFT : Optimize geometry in implicit solvent models (e.g., COSMO) to compare solvation energies.

- Molecular Dynamics (MD) : Simulate aggregation trends in explicit solvents (e.g., water vs. toluene) over 100-ns trajectories.

- Validation : Compare predicted aggregation sizes with Dynamic Light Scattering (DLS) experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.